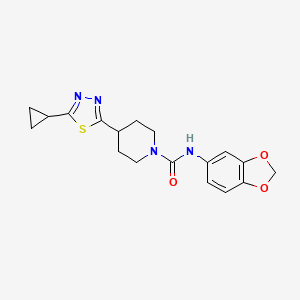
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is a small molecule compound that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to organic synthesis, drug delivery, and biochemistry. This compound is a member of the thiophene and piperidine classes of molecules and is composed of two nitrogen atoms, two sulfur atoms, and a carbon-carbon double bond. It is a highly reactive compound and has been used in a variety of applications, including organic synthesis, drug delivery, and biochemistry.
作用機序
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is not fully understood. However, it is believed that the compound can interact with proteins and enzymes in the body, leading to changes in their activity. For example, it has been suggested that this compound can bind to and inhibit the activity of certain enzymes involved in drug metabolism, leading to an increase in the bioavailability of the drug. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, leading to changes in cell behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine are not fully understood. However, it has been suggested that this compound can interact with certain proteins and enzymes in the body, leading to changes in their activity. For example, it has been suggested that this compound can bind to and inhibit the activity of certain enzymes involved in drug metabolism, leading to an increase in the bioavailability of the drug. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction, leading to changes in cell behavior.
実験室実験の利点と制限
The main advantage of using 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine in lab experiments is that it is a highly reactive compound, making it ideal for organic synthesis and drug delivery studies. Additionally, this compound is relatively simple to synthesize and can be used in a variety of conditions. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Additionally, this compound is highly reactive, making it difficult to control its activity in certain experiments.
将来の方向性
There are a number of potential future directions for 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine. First, further research could be conducted to better understand the compound’s mechanism of action and its effects on proteins and enzymes. Second, the compound could be studied further to evaluate its potential applications in drug delivery and biochemistry. Third, the compound could be used in drug design studies to create new molecules with specific activities. Fourth, the compound could be used in studies related to organic synthesis and the development of new polymers. Fifth, the compound could be studied further to evaluate its potential applications in the development of new materials. Finally, the compound could be studied further to evaluate its potential applications in the development of new diagnostic and therapeutic agents.
合成法
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is typically synthesized using a two-step process. The first step involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-yl chloride with thiophene-2-carbonyl chloride, followed by the reaction of the resulting product with piperidine. This two-step synthesis method is relatively simple and efficient and can be performed in a variety of conditions.
科学的研究の応用
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of a variety of compounds, including drugs, natural products, and polymers. It has also been used in drug delivery and biochemistry studies, as it can be used to target specific cells and tissues. Additionally, this compound has been used in studies related to the mechanism of action of drugs, as it can be used to modify the activity of specific proteins and enzymes.
特性
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-2-12-15-16-13(20-12)10-5-7-17(8-6-10)14(18)11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYMYOJXQIHWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B6575536.png)
![2-(4-fluorophenoxy)-N-(2-{[(2-methoxyethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B6575539.png)
![N-(2-methoxyethyl)-2-{3-[2-(thiophen-2-yl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B6575543.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B6575548.png)
![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B6575554.png)
![2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6575568.png)
![methyl 4-[2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6575583.png)
![methyl 5-[({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B6575585.png)
![1-(4-methylpiperidin-1-yl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6575603.png)
![2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6575608.png)
![4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B6575616.png)


